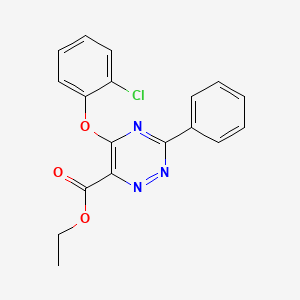

Ethyl 5-(2-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (2-chlorophenyl) (phenoxy)acetate is a similar compound with the linear formula C16H15ClO3 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

While specific synthesis methods for your compound are not available, similar compounds such as bis azo dyes derived from benzidine are synthesized by coupling benzidine with ethyl cyanoacetate, and malononitrile, to give azo‐hydrazo products which in turn were cyclized by using hydrazine and phenyl hydrazine .Molecular Structure Analysis

The molecular structure of a similar compound, 2-(2-Chlorophenoxy)ethyl tetradecyl phthalate, has a molecular formula of C30H41ClO5 with an average mass of 517.096 Da .Aplicaciones Científicas De Investigación

Synthesis and Structural Elucidation

- A study focused on synthesizing a specific impurity in diclazutil, a derivative of ethyl triazine carboxylate, highlighting its significance in improving the quality and decreasing impurities in diclazuril (Hou Zhongke, 2011).

Chemical Transformations

- Novel 6-azapteridines and oxazinotriazines were synthesized from ethyl 5-amino-1,2,4-triazine-6-carboxylates, showcasing the versatility of these compounds in creating new chemical entities (H. Wamhoff & M. Tzanova, 2003).

Reaction Mechanisms

- An unexpected reaction mechanism of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea was studied, revealing new insights into the behavior of these compounds (I. V. Ledenyova et al., 2018).

Regioselective Synthesis

- Research has been conducted on the regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, demonstrating the precision achievable in synthesizing specific triazine derivatives (T. Ohsumi & H. Neunhoeffer, 1992).

Application in Epoxy Resin Curing

- Piperazinylo bisaryl hydrazino-S-triazine derivatives, related to ethyl triazine carboxylates, were prepared and used as curing agents for epoxy resin, showing the practical applications of these compounds in materials science (J. Chaudhari, 2009).

Antibacterial Activity

- Some derivatives of ethyl thionicotinates and thieno[2,3-b]pyridines, including triazine-containing compounds, were synthesized and tested for their antibacterial activity, illustrating the potential pharmaceutical applications of these molecules (M. Gad-Elkareem & Abu-Bakr A. El-Adasy, 2010).

Propiedades

IUPAC Name |

ethyl 5-(2-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3/c1-2-24-18(23)15-17(25-14-11-7-6-10-13(14)19)20-16(22-21-15)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYHQONGEQWRFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)OC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2377821.png)

![2-Bromo-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2377825.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2377829.png)

![Bicyclo[4.1.0]heptane-7-sulfonyl chloride](/img/structure/B2377835.png)

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2377837.png)

![N-(sec-butyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2377838.png)

![N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2377839.png)

![8-(4-chlorophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377840.png)

![N-benzyl-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2377841.png)